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molecular formula C7H3Cl2N B1202942 3,5-Dichlorobenzonitrile CAS No. 6575-00-4

3,5-Dichlorobenzonitrile

Cat. No. B1202942
M. Wt: 172.01 g/mol
InChI Key: PUJSUOGJGIECFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214680B2

Procedure details

A solution of methyl iodide (4 mL) in anhydrous Et2O (40 mL) was dropped into a suspension of magnesium (1.6 g) in anhydrous Et2O (16 mL) under a Nitrogen atmosphere. At the end of the dropping, benzene (120 mL) was added and the Et2O eliminated with a Nitrogen flux. Then, a solution of 3,5-dichlorobenzonitrile (4 g) in benzene (48 mL) was added and the mixture was heated to reflux for 3 hours. The solution was cooled to 0° C. and a 6N hydrochloric acid solution was added and the mixture was stirred overnight at r.t. Water and Et2O were added and the layers were separated. The organic phase was washed with a saturated sodium hydrogen carbonate solution and brine, dried and concentrated in vacuo. The residue was purified by flash chromatography (CH/AcOEt 95:5) to give the title compound (2.55 g) as an orange oil.
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CI.[Mg].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([Cl:13])[CH:12]=1)C#N.Cl.CC[O:17][CH2:18][CH3:19]>C1C=CC=CC=1.O>[Cl:4][C:5]1[CH:6]=[C:7]([C:18](=[O:17])[CH3:19])[CH:10]=[C:11]([Cl:13])[CH:12]=1

Inputs

Step One
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CI
Name
Quantity
1.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
40 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
16 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1)Cl
Name
Quantity
48 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with a saturated sodium hydrogen carbonate solution and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (CH/AcOEt 95:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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